molecular formula C24H24N2O3 B7804552 Nd-Trityl-L-glutamine

Nd-Trityl-L-glutamine

Cat. No.: B7804552
M. Wt: 388.5 g/mol
InChI Key: XIFFJPJZPDCOJH-NRFANRHFSA-N
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Description

Nd-Trityl-L-glutamine is a derivative of L-glutamine, an amino acid that plays a crucial role in various biological processes. The compound is characterized by the presence of a trityl group attached to the nitrogen atom of the glutamine molecule. This modification enhances the stability and reactivity of the compound, making it valuable in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Nd-Trityl-L-glutamine typically involves the protection of the amino group of L-glutamine with a trityl group. This can be achieved by reacting L-glutamine with trityl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trityl chloride. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Nd-Trityl-L-glutamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Nd-Trityl-L-glutamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of Nd-Trityl-L-glutamine involves its ability to protect the amino group of glutamine, thereby preventing unwanted side reactions during chemical synthesis. The trityl group can be selectively removed under mild conditions, allowing for the controlled release of the free amino group. This property makes it a valuable tool in peptide synthesis and other applications where selective protection and deprotection of functional groups are required .

Comparison with Similar Compounds

Uniqueness: Nd-Trityl-L-glutamine is unique due to its specific trityl protection, which offers distinct advantages in terms of stability and reactivity. The trityl group provides robust protection under a wide range of conditions, making it suitable for complex synthetic processes. Additionally, the selective deprotection of the trityl group allows for precise control over the synthesis of peptides and other compounds .

Properties

IUPAC Name

(2S)-2-azaniumyl-5-oxo-5-(tritylamino)pentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3/c25-21(23(28)29)16-17-22(27)26-24(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21H,16-17,25H2,(H,26,27)(H,28,29)/t21-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIFFJPJZPDCOJH-NRFANRHFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(C(=O)[O-])[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC[C@@H](C(=O)[O-])[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102747-84-2
Record name N-(Triphenylmethyl)-L-glutamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102747-84-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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